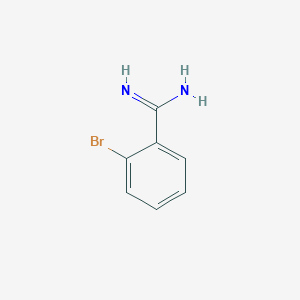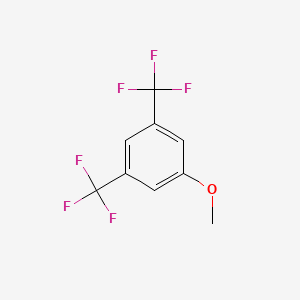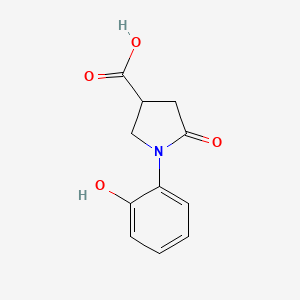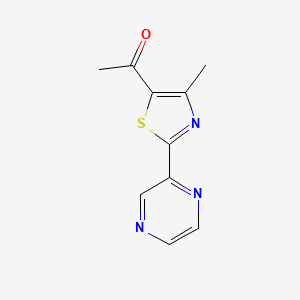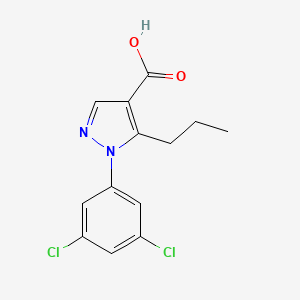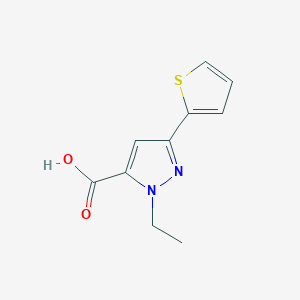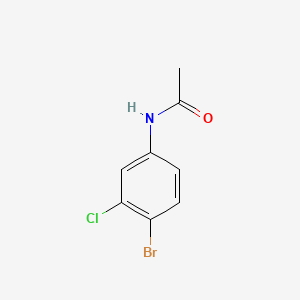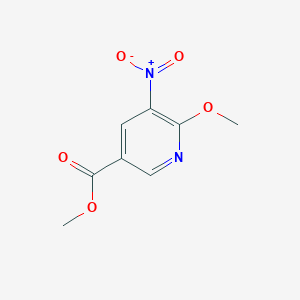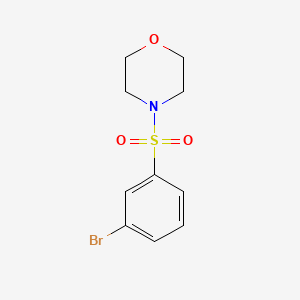
4-(3-Bromophenylsulfonyl)morpholine
Übersicht
Beschreibung
4-(3-Bromophenylsulfonyl)morpholine is a compound that features a morpholine group, known for its antimicrobial properties, and a phenylsulfonyl moiety with a bromine substituent. This structure places it within the class of sulfonamides, which are recognized for their broad application in treating diseases caused by microorganisms .
Synthesis Analysis
The synthesis of related morpholine derivatives can be achieved through various methods. For instance, the reaction of bromoethylsulfonium salt with aminoalcohols can yield morpholine compounds through the generation of a vinyl sulfonium salt followed by annulation . Electrochemical synthesis is another approach, where compounds like 4-morpholino-2-arylsulfonyl-benzamines are produced by the oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids . Additionally, the asymmetric synthesis of p-bromophenyl methyl sulfoximine, which can be modified to include a morpholino group, involves a substitution reaction followed by stereospecific imination .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, reveals that the morpholine ring adopts a chair conformation and is inclined at a significant angle relative to the butadiene group, indicating that the double bonds are not fully conjugated .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one results in a mixture of products, demonstrating the versatility of morpholine compounds in chemical synthesis . Furthermore, the electrochemical synthesis methods mentioned earlier also highlight the reactivity of morpholine aniline derivatives in Michael-type addition reactions with arylsulfinic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of the morpholine ring contributes to the antimicrobial activity of these compounds, as evidenced by the study of 4-(Phenylsulfonyl) morpholine against various microorganisms, where it showed modulating activity in combination with other antibiotics . The electrochemical synthesis approach also underscores the importance of controlling reaction conditions, such as exerted potentials, to isolate different sulfonamide derivatives, which would have distinct physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine, a compound related to 4-(3-Bromophenylsulfonyl)morpholine, exhibits antimicrobial properties. Studies have investigated its effects against multi-resistant strains of bacteria and fungi. This compound, particularly in combination with other antibiotics, can reduce the minimum inhibitory concentration (MIC) against various microorganisms, such as Pseudomonas aeruginosa, indicating its potential as an antibiotic modulator (Oliveira et al., 2015).
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives play a role in forming six- and seven-membered rings in certain reactions, indicating its utility in organic synthesis and the potential development of new chemical entities (Yar et al., 2009).
Structural Analysis
The molecular structure and crystallography of compounds derived from this compound have been studied, contributing to a deeper understanding of its chemical properties and potential applications in various fields, such as material science and drug design (Ibiş et al., 2010).
Antibacterial Studies
Derivatives of this compound have been synthesized and tested for their antibacterial properties. Such compounds have shown inhibitory action against gram-negative bacteria, indicating their potential use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Agent Design
Compounds containing the morpholine moiety, similar to this compound, have been synthesized and assessed for their antimicrobial activities. These studies are crucial for the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Sahin et al., 2012).
Drug Synthesis and Molecular Docking
Derivatives of this compound are key intermediates in synthesizing antibiotics like linezolid. Molecular docking studies have been conducted to understand these compounds' interactions with biological targets, aiding in drug discovery and development processes (Janakiramudu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAMBBTZMVECJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395167 | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871269-13-5 | |
| Record name | 4-[(3-Bromophenyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-Bromophenyl)sulphonyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

